5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a fluorobenzyl group attached to the pyranone ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyranone intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the carboxylation of the pyranone ring to introduce the carboxylic acid group. This can be achieved through the reaction of the intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorobenzyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzaldehyde.
Reduction: Formation of 5-[(4-fluorobenzyl)oxy]-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorobenzyl)oxy]benzoic acid
- 5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
- 5-[(4-methylbenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYSVRFJFOVLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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